Harringtonolide

CAS No.:

Cat. No.: VC1638613

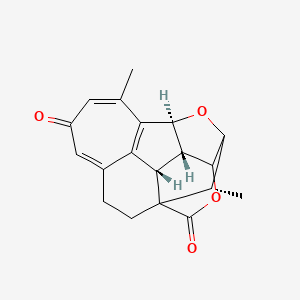

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O4 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | (11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

| Standard InChI | InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13+,14+,15?,16+,17?,19?/m0/s1 |

| Standard InChI Key | QNJIIOHVULPMRL-OFSDVKARSA-N |

| Isomeric SMILES | C[C@H]1C2C3[C@@H]4[C@@H]5C1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3 |

| SMILES | CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

| Canonical SMILES | CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Introduction

Chemical Structure and Properties

Harringtonolide is classified as a cephalotane-type diterpenoid with a complex cage-like structure. The molecular formula of harringtonolide is C19H18O, and it is assigned the CAS number 64761-48-4 . The compound exhibits particular solubility characteristics, being readily soluble in chloroform, dichloromethane, and ethyl acetate .

Structural Characteristics

Structurally, harringtonolide possesses several distinctive features that contribute to its unique three-dimensional configuration and biological activity. The molecule contains:

-

A tropone ring (seven-membered aromatic ring with a carbonyl group)

-

A fused tetracarbocyclic skeleton comprising A, B, C, and D rings

-

A bridged lactone (E-ring)

This complex architecture has attracted considerable attention from synthetic chemists due to its unique cage-like troponoid skeleton, presenting significant synthetic challenges while offering remarkable biological properties . The spatial arrangement of these structural elements creates a rigid three-dimensional framework that allows for specific molecular interactions with biological targets.

Structural Significance

The complex architecture of harringtonolide has made it a compelling subject for structural studies and synthetic approaches. Its cage-like framework represents a distinctive class of natural products with limited natural abundance but significant bioactivity. The tropone moiety, in particular, has been identified as a crucial structural element for its biological activities, as modifications to this region frequently result in diminished bioactivity .

Natural Source and Isolation

Harringtonolide was first isolated from the seeds of Cephalotaxus harringtonia in 1978 by Buta and colleagues . This discovery represented the first member of cephalotane-type diterpenoids to be structurally identified .

Botanical Origin

Cephalotaxus harringtonia belongs to the Cephalotaxus genus, which is the sole member of the Cephalotaxaceae family . This plant has been traditionally used in various applications, with later scientific investigations revealing the presence of numerous bioactive compounds, including harringtonolide.

Other Natural Sources

Structurally related compounds have been identified in other Cephalotaxus species. For instance, cephinoid F, which is identical to the 7α-OH harringtonolide derivative (compound 12), has been isolated from Cephalotaxus lanceolata . This suggests that cephalotane-type diterpenoids may be distributed across multiple species within the genus, potentially offering alternative sources for harringtonolide and related compounds.

Biological Activities

Harringtonolide demonstrates a diverse range of biological activities, with its antiproliferative properties against cancer cells being the most extensively studied and promising aspect.

Antiproliferative Activities

Harringtonolide exhibits potent growth inhibitory effects against multiple cancer cell lines. In vitro studies have demonstrated its effectiveness against colorectal, melanoma, lung, and liver cancer cells, as detailed in Table 1.

Table 1: IC50 Values of Harringtonolide Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HCT-116 | Colorectal | 0.61 ± 0.03 |

| A375 | Melanoma | 1.34 ± 0.23 |

| A549 | Lung | 1.67 ± 0.23 |

| Huh-7 | Liver | 1.25 ± 0.08 |

The IC50 values range from 0.61 to 1.67 μM, indicating strong antiproliferative activity across multiple cancer types . Particularly noteworthy is the potent activity against HCT-116 colorectal cancer cells, where harringtonolide demonstrates submicromolar efficacy.

Other Biological Activities

Beyond its anticancer properties, harringtonolide has demonstrated several other biological effects:

These diverse biological activities suggest potential applications beyond cancer therapeutics, though the anticancer properties have remained the primary focus of research efforts to date.

Mechanism of Action

Recent studies have made significant progress in elucidating the molecular mechanism underlying harringtonolide's anticancer activity.

Target Identification

Through innovative chemical biology approaches utilizing photoaffinity probes derived from harringtonolide, researchers have identified the receptor for activated C kinase 1 (RACK1) as a primary molecular target of harringtonolide . This discovery represents a crucial breakthrough in understanding how harringtonolide exerts its anticancer effects.

The identification process involved:

-

Synthesis of harringtonolide-derived probes (compounds 10, 11, and 12)

-

Application of a photoaffinity alkyne-tagged probe (compound 12)

-

Demonstration of direct engagement between harringtonolide and RACK1

Signaling Pathway Inhibition

Harringtonolide has been shown to interfere with critical oncogenic signaling pathways. Specifically, it suppresses the epithelial-mesenchymal transition (EMT) process and inhibits activation of the FAK/Src/STAT3 signaling pathway in A375 melanoma cells . The inhibition of these pathways likely contributes to harringtonolide's ability to suppress cancer cell migration and proliferation.

Molecular Interactions

Molecular docking studies have provided insights into the binding mode of harringtonolide with RACK1. The compound binds to the WD1 site of RACK1 (PDB ID 4AOW), establishing several hydrogen-bonding interactions with specific amino acid residues including Arg47, Tyr52, Ala293, and Asp294 .

The interaction with Tyr52 is particularly significant, as phosphorylation of this residue is required for RACK1 to interact with and activate FAK. This provides a mechanistic explanation for how harringtonolide suppresses the activation of FAK and downstream signaling pathways . The molecular binding characteristics help explain the compound's ability to disrupt protein-protein interactions critical for cancer progression.

Structure-Activity Relationships

Systematic modifications of harringtonolide have provided valuable insights into structure-activity relationships (SAR), identifying essential structural features for bioactivity.

Key Structural Features Essential for Activity

Through synthesis and biological evaluation of various derivatives, researchers have identified several structural elements critical for maintaining harringtonolide's anticancer activity:

-

The tropone moiety is essential for cytotoxic activity, with modifications to this region typically resulting in loss of activity

-

The lactone moiety (E-ring) also plays a crucial role in maintaining bioactivity

-

The carbonyl adjacent to the tropone motif is important, as its modification leads to loss of cytotoxic activity

Derivatives and Their Activities

Semi-synthetic derivatives have been prepared to explore structure-activity relationships, with some derivatives showing interesting biological profiles. Notable among these is compound 6, which exhibited comparable antiproliferative activity to harringtonolide against HCT-116 and Huh-7 cells (IC50 = 0.86 and 1.19 μM, respectively) .

Modifications at the 7β-hydroxyl position have been found to maintain activity, providing a potential site for developing probes or drug conjugates . This position has been utilized for the development of photoaffinity probes to identify harringtonolide's molecular targets.

Selectivity Considerations

A particularly promising aspect of harringtonolide derivatives is their potential for improved selectivity between cancer and normal cells. Compound 6 demonstrated a significantly higher selectivity index (SI = 56.5) between Huh-7 liver cancer cells and L-02 normal liver cells compared to harringtonolide (SI = 2.8) . This represents a 20-fold improvement in selectivity, suggesting the potential for developing derivatives with enhanced therapeutic indices.

Total Synthesis

The complex structural architecture of harringtonolide has presented significant synthetic challenges, making its total synthesis a notable achievement in natural product chemistry.

First Asymmetric Total Synthesis

The first asymmetric total synthesis of (+)-harringtonolide was reported by Zhang, Hu, and colleagues, who developed an efficient synthetic route to access this complex natural product . Their approach required 20 steps from a known alcohol precursor (compound 8) and involved several key transformations.

Synthetic Approaches to Derivatives

Building on the total synthesis work, researchers have developed semi-synthetic approaches to harringtonolide derivatives. For example, the synthesis of compounds 2 and 3 involved treatment of harringtonolide with hydrazine monohydrate in ethanol, leading to successful modification of the parent structure .

Other modifications included bromination at the 7α position using NBS/AIBN, followed by hydrolysis with AgBF4 to produce 7β-OH harringtonolide (compound 10) and 7α-OH harringtonolide (compound 12) . These synthetic methodologies have enabled the preparation of various analogues for biological evaluation and mechanism studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume